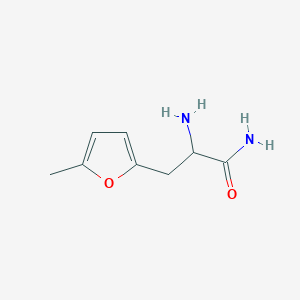
2-Methanesulfonylpyrimidine-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Methanesulfonylpyrimidine-5-sulfonyl chloride typically involves the reaction of pyrimidine derivatives with methanesulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl chloride group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-Methanesulfonylpyrimidine-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form corresponding sulfonamide or sulfonate esters.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although specific conditions and reagents depend on the desired outcome.
Hydrolysis: In the presence of water, it can hydrolyze to form sulfonic acids and other by-products.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methanesulfonylpyrimidine-5-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methanesulfonylpyrimidine-5-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules . This reactivity is utilized in the modification of biomolecules and the synthesis of complex chemical structures . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
2-Methanesulfonylpyrimidine-5-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
Methanesulfonyl chloride: A simpler compound used in similar reactions but lacks the pyrimidine ring.
Pyrimidine-5-sulfonyl chloride: Similar to this compound but without the methanesulfonyl group.
Benzenesulfonyl chloride: Another sulfonyl chloride used in organic synthesis but with a benzene ring instead of a pyrimidine ring.
The uniqueness of this compound lies in its dual functional groups (methanesulfonyl and sulfonyl chloride) attached to a pyrimidine ring, providing versatility in chemical reactions and applications .
Properties
Molecular Formula |
C5H5ClN2O4S2 |
|---|---|
Molecular Weight |
256.7 g/mol |
IUPAC Name |
2-methylsulfonylpyrimidine-5-sulfonyl chloride |
InChI |
InChI=1S/C5H5ClN2O4S2/c1-13(9,10)5-7-2-4(3-8-5)14(6,11)12/h2-3H,1H3 |
InChI Key |
WIJSLSFAKIWXPV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=N1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Fluoro-3-[(2-iodophenyl)amino]propan-2-ol](/img/structure/B13272752.png)
amine](/img/structure/B13272763.png)
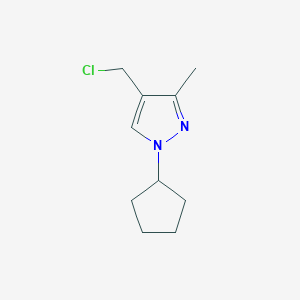
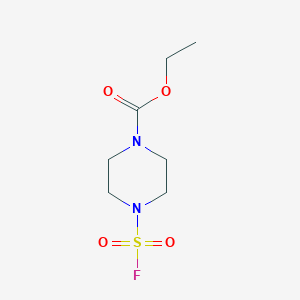
![1-{2-Azabicyclo[2.2.2]octan-2-yl}-3-fluoropropan-2-ol](/img/structure/B13272777.png)


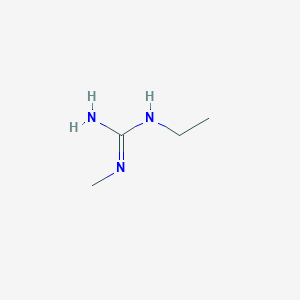
amine](/img/structure/B13272788.png)
![Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate](/img/structure/B13272791.png)
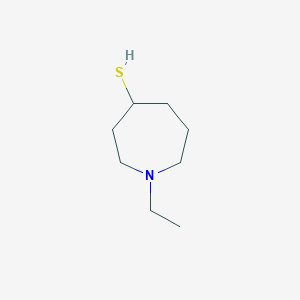
![4-[(2,6-Dimethylcyclohexyl)amino]butan-2-ol](/img/structure/B13272800.png)
amine](/img/structure/B13272808.png)
